N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE
Overview
Description
N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE is an organic compound that belongs to the class of 3-alkylindoles. This compound contains an indole moiety with an alkyl chain at the 3-position, making it a significant structure in the field of organic chemistry . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products . The process is rapid, with a total reaction time of under 30 minutes, and is generally high yielding . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindoles.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include oxindoles, indolines, and various substituted indoles.
Scientific Research Applications
N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety binds with high affinity to multiple receptors, influencing various biological processes . The compound may act on actin-related protein complexes, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
N2-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-N1-PHENYLPYRROLIDINE-1,2-DICARBOXAMIDE can be compared with other indole derivatives, such as:
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide)
- Nω-Methyltryptamine (3-(2-(methylamino)ethyl)indole)
These compounds share the indole core structure but differ in their functional groups and biological activities. This compound is unique due to its specific substitution pattern and potential therapeutic applications.
Properties
IUPAC Name |
2-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-N-phenylpyrrolidine-1,2-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-18(19-10-5-6-11-20(19)25-16)13-14-24-22(28)21-12-7-15-27(21)23(29)26-17-8-3-2-4-9-17/h2-6,8-11,21,25H,7,12-15H2,1H3,(H,24,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWULNYOZVIGJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CCCN3C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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